- Process for preparing optically active secondary alcohols having nitrogenous or oxygenic functional groups, World Intellectual Property Organization, , ,
Cas no 96503-29-6 ((2S)-1,1-dimethoxypropan-2-ol)

(2S)-1,1-dimethoxypropan-2-ol structure
Nom du produit:(2S)-1,1-dimethoxypropan-2-ol
Numéro CAS:96503-29-6
Le MF:C5H12O3
Mégawatts:120.146982192993
MDL:MFCD07778452
CID:803467
PubChem ID:10975473
(2S)-1,1-dimethoxypropan-2-ol Propriétés chimiques et physiques
Nom et identifiant
-
- 2-Propanol,1,1-dimethoxy-, (2S)-
- (S)-2-HYDROXY-PROPIONALDEHYDE DIMETHOXYACETAL
- (2S)-1,1-Dimethoxy-2-propanol (ACI)
- 2-Propanol, 1,1-dimethoxy-, (S)- (ZCI)
- (2S)-1,1-Dimethoxypropan-2-ol
- (S)-(-)-1,1-Dimethoxy-2-propanol
- (S)-Lactaldehyde dimethyl acetal
- SCHEMBL5698961
- (2S)-2-HYDROXYPROPIONALDEHYDE DIMETHYL ACETAL
- (S)-2-HYDROXY-PROPIONALDEHYDEDIMETHOXYACETAL
- EN300-89238
- F98096
- (s)-lactoaldehyde dimethyl acetal
- (2S)-1,1-Dimethoxy-2-propanol
- (S)-1,1-dimethoxypropan-2-ol
- (S)-1,1-Dimethoxy-2-propanol, >=99.0% (sum of enantiomers, GC)
- 96503-29-6
- DTXSID101308363
- 2-Propanol, 1,1-dimethoxy-, (2S)-
- (2S)-1,1-dimethoxypropan-2-ol
-
- MDL: MFCD07778452
- Piscine à noyau: 1S/C5H12O3/c1-4(6)5(7-2)8-3/h4-6H,1-3H3/t4-/m0/s1
- La clé Inchi: PRAYXKGWSGUXQK-BYPYZUCNSA-N
- Sourire: C(OC)(OC)[C@@H](O)C
Propriétés calculées
- Qualité précise: 120.079
- Masse isotopique unique: 120.079
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 8
- Nombre de liaisons rotatives: 3
- Complexité: 51.6
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 38.7A^2
- Le xlogp3: -0.2
Propriétés expérimentales
- Point d'éclair: 50℃
- Le PSA: 38.69000
- Le LogP: -0.01390
(2S)-1,1-dimethoxypropan-2-ol Informations de sécurité
- Numéro de transport des marchandises dangereuses:UN 1993C 3 / PGIII
(2S)-1,1-dimethoxypropan-2-ol PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-89238-1g |
(2S)-1,1-dimethoxypropan-2-ol |
96503-29-6 | 1g |
$0.0 | 2023-09-01 | ||
eNovation Chemicals LLC | D767902-1g |
2-Propanol, 1,1-dimethoxy-, (2S)- |
96503-29-6 | 99.0% | 1g |
$115 | 2024-06-06 | |
Enamine | EN300-89238-1.0g |
(2S)-1,1-dimethoxypropan-2-ol |
96503-29-6 | 1.0g |
$0.0 | 2023-02-11 | ||
A2B Chem LLC | AI65297-100mg |
2-Propanol, 1,1-dimethoxy-, (2S)- |
96503-29-6 | 95% | 100mg |
$16.00 | 2024-05-20 | |
A2B Chem LLC | AI65297-250mg |
2-Propanol, 1,1-dimethoxy-, (2S)- |
96503-29-6 | 95% | 250mg |
$24.00 | 2024-05-20 | |
A2B Chem LLC | AI65297-1g |
2-Propanol, 1,1-dimethoxy-, (2S)- |
96503-29-6 | 95% | 1g |
$56.00 | 2024-05-20 | |
A2B Chem LLC | AI65297-10g |
2-Propanol, 1,1-dimethoxy-, (2S)- |
96503-29-6 | 95% | 10g |
$278.00 | 2024-05-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH511-50g |
(2S)-1,1-dimethoxypropan-2-ol |
96503-29-6 | 95% | 50g |
¥6221.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH511-100mg |
(2S)-1,1-dimethoxypropan-2-ol |
96503-29-6 | 95% | 100mg |
¥108.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH511-250.0g |
(2S)-1,1-dimethoxypropan-2-ol |
96503-29-6 | 95% | 250.0g |
¥18533.0000 | 2024-08-02 |
(2S)-1,1-dimethoxypropan-2-ol Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide , Hydrogen Catalysts: (OC-6-14)-[1,1′-(1R)-[1,1′-Binaphthalene]-2,2′-diylbis[1,1-bis(3,5-dimethylpheny… Solvents: Isopropanol
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Cinchonine , Engelhard 4759 Solvents: Acetic acid , Toluene ; 4 MPa, 293 K
Référence
- Heterogeneous Enantioselective Hydrogenation in a Continuous-flow Fixed-bed Reactor System: Hydrogenation of Activated Ketones and Their Binary Mixtures on Pt-Alumina-Cinchona Alkaloid CatalystsCatalysis Letters, 2012, 142(7), 889-894,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Borate(1-), 1,5-cyclooctanediyl[5-deoxy-1,2-O-(1-methylethylidene)-α-D-xylofuran… Solvents: Tetrahydrofuran
Référence
- Asymmetric reduction of α-keto acetals with potassium 9-O-(1,2-isopropylidene-5-deoxy-D-xylofuranosyl)-9-boratabicyclo[3.3.1]nonane. Enantioselective synthesis of α-hydroxy acetals with high optical puritiesTetrahedron: Asymmetry, 1994, 5(7), 1147-50,
Méthode de production 4
Conditions de réaction
1.1 Catalysts: Alcohol dehydrogenase
Référence
- Bone as a solid support for the immobilization of enzymesBiotechnology Letters, 1986, 8(9), 649-52,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Quinidine , Platinum Solvents: Acetic acid ; 60 min, 1 bar, 294 - 297 K
Référence
- Methylethers of cinchona alkaloids in Pt-catalyzed hydrogenation of methyl benzoylformate and pyruvaldehyde dimethyl acetalJournal of Molecular Catalysis A: Chemical, 2008, 285(1-2), 84-91,
Méthode de production 6
Conditions de réaction
Référence
- Catalytic enantioselective reactions. Part 16. Oxazaborolidine-catalyzed asymmetric borane reduction of α-keto acetalsJournal of the Chemical Society, 1999, (15), 2095-2100,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Quinine , Hydrogen Catalysts: Platinum Solvents: Acetic acid ; 60 min, 1 bar, 294 - 297 K
Référence
- New Data of Nonlinear Phenomenon in the Heterogeneous Enantioselective Hydrogenation of Activated KetonesCatalysis Letters, 2008, 124(1-2), 46-51,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Carbonyl reductase
Référence
- Synthetic applications of the carbonyl reductases isolated from Candida parapsilosis and Rhodococcus erythropolisTetrahedron: Asymmetry, 1993, 4(7), 1683-92,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Hydrogen , (9S)-9-Methoxycinchonan Catalysts: JM 94 Solvents: Acetic acid ; 60 bar, rt; 60 - 70 min, rt
Référence
- Process for the preparation of (S)-alcohols by enantioselective hydrogenation of prochiral ketones using platinum/alumina together with cinchonans or a cinchonan deaza analogs as chiral catalysts, European Patent Organization, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: (T-4)-(N,N-Diethylbenzenamine)trihydroboron Solvents: Tetrahydrofuran
Référence
- Catalytic enantioselective reactions. Part 15. Oxazaborolidine-catalyzed asymmetric reduction of α-keto acetals with N,N-diethylaniline-borane (DEANB) complexBulletin of the Korean Chemical Society, 1999, 20(4), 397-399,
Méthode de production 11
Conditions de réaction
Référence
- New data to the origin of rate enhancement on the Pt-cinchona catalyzed enantioselective hydrogenation of activated ketones using continuous-flow fixed-bed reactor systemJournal of Catalysis, 2008, 260(2), 245-253,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Platinum , (8α,9R)-10,11-Dihydro-9-methoxycinchonan Solvents: Acetic acid
Référence
- Production of optically active α-hydroxy acetals, World Intellectual Property Organization, , ,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Cinchonine , Platinum (alumina bound) Solvents: Toluene ; 2 bar, 20 °C
Référence
- Fundamental insights into the enantioselectivity of hydrogenations on cinchona-modified platinum and palladiumJournal of Catalysis, 2012, 289, 238-248,
Méthode de production 14
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Cinchonine , Platinum Solvents: Ethanol
Référence
- New synthesis of a useful C3 chiral building block by a heterogeneous method: enantioselective hydrogenation of pyruvaldehyde dimethyl acetal over cinchona modified Pt/Al2O3 catalystsChemical Communications (Cambridge), 1999, (17), 1725-1726,
Méthode de production 15
Conditions de réaction
1.1 Catalysts: Carbonyl reductase (NADPH)
Référence
- Combined chemoenzymic synthesis of 2-(O-6-deoxy-α-L-sorbofuranosyl)-D-glucoseTetrahedron: Asymmetry, 1993, 4(6), 1173-82,
(2S)-1,1-dimethoxypropan-2-ol Raw materials
(2S)-1,1-dimethoxypropan-2-ol Preparation Products
(2S)-1,1-dimethoxypropan-2-ol Littérature connexe
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
-
Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:96503-29-6)(2S)-1,1-dimethoxypropan-2-ol

Pureté:99%/99%/99%/99%/99%
Quantité:10.0g/25.0g/50.0g/100.0g/250.0g
Prix ($):223.0/447.0/715.0/1161.0/2323.0